2-Ethoxyphenylacetonitrile
Overview
Description
2-Ethoxyphenylacetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN). This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxyphenylacetonitrile can be synthesized through several methods, including the reaction of 2-ethoxybenzaldehyde with hydrogen cyanide (HCN) in the presence of a suitable catalyst. Another common method involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, followed by reaction with ammonia to yield the nitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyphenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-ethoxybenzoic acid.
Reduction: Reduction reactions typically yield 2-ethoxyphenylacetic acid.
Substitution: Substitution reactions can produce various substituted phenylacetonitriles, depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyphenylacetonitrile is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Additionally, it is used in the development of new materials and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism by which 2-ethoxyphenylacetonitrile exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved can vary, but the compound typically interacts with enzymes or receptors to produce its desired effect.
Comparison with Similar Compounds
2-Ethoxyphenylacetonitrile is similar to other phenylacetonitriles, such as 2-methoxyphenylacetonitrile and 2-chlorophenylacetonitrile. its unique ethoxy group imparts distinct chemical properties that make it particularly useful in certain applications. For example, the ethoxy group enhances the compound's solubility in organic solvents, making it more versatile in synthetic chemistry.
Conclusion
This compound is a valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in the synthesis of various chemicals, pharmaceuticals, and materials. Understanding its preparation methods, chemical reactions, and applications can help researchers and industry professionals harness its full potential.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-6-4-3-5-9(10)7-8-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLCVIZGVFWXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225204 | |
Record name | 2-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-51-9 | |
Record name | 2-Ethoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074205519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.